
Tetrabromogold(1-)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Tetrabromogold(1-) can be synthesized through the reaction of gold(III) bromide with potassium bromide in an aqueous solution. The reaction typically involves dissolving gold(III) bromide in water and then adding potassium bromide to the solution. The mixture is stirred and heated to facilitate the reaction, resulting in the formation of potassium tetrabromoaurate.
Industrial Production Methods: Industrial production of tetrabromogold(1-) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the final product. The reaction is typically carried out in large reactors with precise temperature and pH control to optimize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: Tetrabromogold(1-) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state gold compounds.
Reduction: It can be reduced to elemental gold or lower oxidation state gold compounds.
Substitution: It can undergo ligand exchange reactions where the bromide ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chlorine and bromine.
Reduction: Reducing agents such as sodium borohydride or hydrazine are often used.
Substitution: Ligand exchange reactions can be carried out using various ligands such as phosphines or thiols under mild conditions.
Major Products:
Oxidation: Formation of gold(III) compounds.
Reduction: Formation of elemental gold or gold(I) compounds.
Substitution: Formation of gold complexes with different ligands.
Aplicaciones Científicas De Investigación
Tetrabromogold(1-) has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of gold nanoparticles and other gold-containing compounds.
Biology: Investigated for its potential use in biological imaging and as a therapeutic agent due to its unique properties.
Medicine: Explored for its potential in cancer treatment and other medical applications.
Industry: Utilized in catalysis and materials science for the development of advanced materials and catalysts.
Mecanismo De Acción
The mechanism of action of tetrabromogold(1-) involves its interaction with various molecular targets and pathways. In biological systems, it can interact with proteins and enzymes, potentially inhibiting their activity or altering their function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
- Sodium tetrabromoaurate
- Potassium tetrabromoaurate
- Gold(III) bromide
Comparison: Tetrabromogold(1-) is unique due to its specific oxidation state and ligand environment. Compared to other gold compounds, it offers distinct reactivity and stability, making it suitable for specific applications in research and industry. Its ability to undergo various chemical reactions and form stable complexes with different ligands sets it apart from other similar compounds.
Propiedades
Fórmula molecular |
AuBr4- |
|---|---|
Peso molecular |
516.58 g/mol |
Nombre IUPAC |
tetrabromogold(1-) |
InChI |
InChI=1S/Au.4BrH/h;4*1H/q+3;;;;/p-4 |
Clave InChI |
ISCGOTZIVSCDBJ-UHFFFAOYSA-J |
SMILES |
Br[Au-](Br)(Br)Br |
SMILES canónico |
Br[Au-](Br)(Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





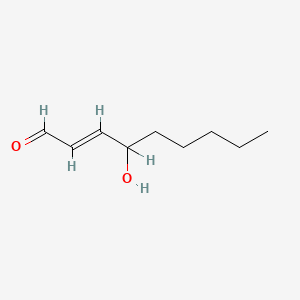
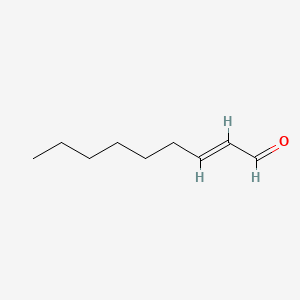
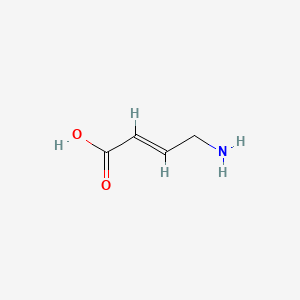
![3-[2-(4-Chlorophenyl)-2-oxoethoxy]-1-hydroxy-9-xanthenone](/img/structure/B1234105.png)
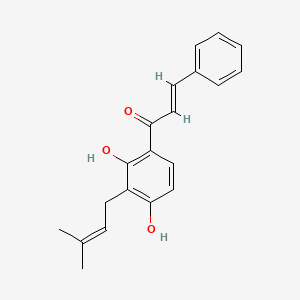
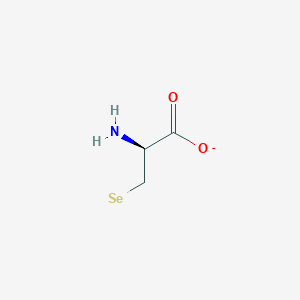
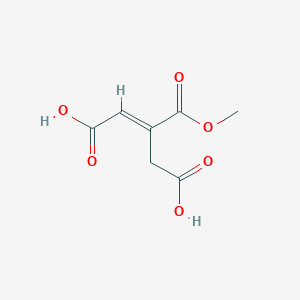
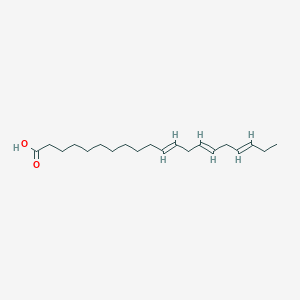

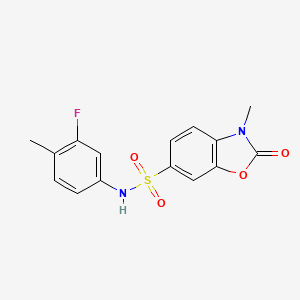
![4-[[5-[(2,6-Dichlorophenyl)sulfonylmethyl]-2-furanyl]-oxomethyl]-1-piperazinecarboxylic acid ethyl ester](/img/structure/B1234115.png)
